molecular formula C16H22N2O4S B5602295 4-{[4-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine

4-{[4-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine

Cat. No. B5602295
M. Wt: 338.4 g/mol
InChI Key: RXRPUFXSJYUFFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related morpholine compounds has been studied, demonstrating the versatility and complexity of synthetic routes for sulfonamide derivatives. For instance, the synthesis of 4-(Phenylsulfonyl) morpholine derivatives involves specific reactions that highlight the chemical intricacy and potential for modification to enhance antimicrobial activity against multi-resistant strains of various microorganisms (Oliveira et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as 4-Methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine and its morpholine counterpart, provides insights into their crystal structures. These analyses reveal the conformational preferences of the morpholine and piperidine rings, which are crucial for understanding the reactivity and interaction with biological targets (Aydinli et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving the morpholine and piperidine groups with other functional groups, such as vinyl sulfones, result in various substituted alkylated enamines. These reactions, their mechanisms, and the factors affecting their stereochemistry are essential for tailoring the properties of the resulting compounds for specific applications (Risaliti et al., 1967).

Physical Properties Analysis

The physical properties of morpholine and piperidine derivatives, including their mesomorphic behavior when combined with various anions, are of significant interest. These properties influence the compound's solubility, stability, and overall behavior in biological systems, affecting its utility in therapeutic applications (Lava et al., 2009).

Chemical Properties Analysis

The chemical properties of 4-{[4-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine and related compounds, such as their ability to inhibit specific enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for their potential therapeutic applications. These properties can be tailored through modifications in their chemical structure, as seen in various synthesized derivatives (Khalid et al., 2014).

Future Directions

The future research directions for “4-{[4-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine” could include further studies on its synthesis, its chemical reactions, and its potential biological activity . Additionally, its physical and chemical properties could be studied in more detail .

properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c19-16(17-8-2-1-3-9-17)14-4-6-15(7-5-14)23(20,21)18-10-12-22-13-11-18/h4-7H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRPUFXSJYUFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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